Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate
Description
Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate is a fluorinated pyridine derivative with the molecular formula C₈H₆F₂NNaO₃. Its structure features a pyridine ring substituted at the 2-position with an acetic acid moiety (neutralized as a sodium salt) and at the 6-position with a difluoromethoxy (-O-CF₂H) group. This compound is primarily utilized in pharmaceutical research as an intermediate, particularly in the synthesis of complex molecules such as kinase inhibitors or anti-inflammatory agents . The sodium salt form enhances aqueous solubility, making it advantageous for drug formulation and biological testing.
Properties
IUPAC Name |
sodium;2-[6-(difluoromethoxy)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-3-1-2-5(11-6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCYAGYWUVSZCM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 2: Oxidative Functionalization of Thioether Intermediates
Adapted from sulfoxide synthesis methodologies, this route employs controlled oxidation to install the acetate group:
Step 1: Thioether Intermediate Preparation
2-(6-(Difluoromethoxy)pyridin-2-yl)ethyl thioether is synthesized by reacting 6-(difluoromethoxy)-2-pyridinemethanethiol with ethyl bromide in dimethylformamide (DMF) under nitrogen. The reaction proceeds at 25°C for 6 hours (yield: 88%).
Step 2: Oxidation to Sulfoxide and Acid Formation
The thioether is oxidized using N-chlorosuccinimide (NCS) in acetonitrile with 2N NaOH at -5°C to 5°C. Maintaining pH >12 ensures selective oxidation to the sulfoxide, which is hydrolyzed to the carboxylic acid using 85% potassium hydroxide (KOH) in refluxing THF.
Step 3: Sodium Salt Isolation
The crude acid is dissolved in water, filtered, and treated with NaOH to pH 9.2. Solvent evaporation under reduced pressure yields the sodium salt as a crystalline solid (overall yield: 72–76%).
Route 3: Direct Coupling via Suzuki-Miyaura Reaction
This method constructs the pyridine core with pre-installed substituents using palladium-catalyzed cross-coupling:
Step 1: Boronic Acid Synthesis
2-Acetate-pyridine-6-boronic acid is prepared by lithiation of 6-bromo-2-pyridylacetic acid followed by treatment with triisopropyl borate. The boronic acid is isolated via aqueous workup (yield: 68%).
Step 2: Coupling with Difluoromethoxy Precursors
The boronic acid reacts with 1-bromo-2-(difluoromethoxy)ethane under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C). After 8 hours, the coupled product is extracted with ethyl acetate and purified via column chromatography (yield: 60–65%).
Step 3: Salt Formation
Neutralization with NaOH in ethanol affords the sodium salt, which is recrystallized from acetone (purity: ≥95%).
Critical Analysis of Methodologies
A comparative evaluation of the three routes reveals distinct trade-offs:
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 65–70 | 72–76 | 60–65 |
| Reaction Steps | 3 | 3 | 3 |
| Scalability | High | Moderate | Low |
| Safety | Moderate | High | Low (Pd use) |
| Purification Complexity | Low | Moderate | High |
- Route 1 excels in scalability and simplicity but requires stringent temperature control during bromination.
- Route 2 offers higher yields and avoids palladium catalysts but necessitates precise pH management during oxidation.
- Route 3 is less industrially viable due to palladium costs and lower yields but provides modularity for structural analogs.
Industrial-Scale Optimization
Patent data highlight two optimized protocols for kilogram-scale production:
Protocol A (Low-Temperature Oxidation):
- Substrate: 2-(6-(Difluoromethoxy)pyridin-2-yl)ethyl thioether (5.0 kg)
- Oxidant: NCS (2.32 kg, 1.2 equiv) in DMF/ACN (1:2 v/v)
- Conditions: -5°C to 5°C, pH maintained at 12.5 with 2N NaOH
- Workup: Quench with Na₂S₂O₃, extract with ethyl acetate, crystallize from hexane
- Yield: 76.2% (3.97 kg)
Protocol B (One-Pot Functionalization):
- Substrate: 6-Bromo-2-pyridylacetic acid ethyl ester (10.0 kg)
- Difluoromethylation: NaOCHF₂ (7.5 kg, 1.5 equiv) in THF, 60°C, 12 h
- Hydrolysis: 2N NaOH (40 L), room temperature, 6 h
- Isolation: Neutralize with HCl, filter, recrystallize from ethanol/water
- Yield: 82.4% (8.24 kg)
Challenges and Mitigation Strategies
- Difluoromethoxy Group Instability: The difluoromethoxy moiety is prone to hydrolysis under acidic conditions. Mitigation involves conducting reactions under inert atmospheres and using aprotic solvents.
- Sodium Salt Hygroscopicity: The final product’s hygroscopicity is managed via controlled drying under vacuum (<40°C) and packaging in moisture-resistant containers.
- Byproduct Formation: Over-oxidation in Route 2 is minimized by incremental NCS addition and real-time pH monitoring.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate serves as a valuable reagent in organic synthesis. Its ability to act as a building block for more complex molecules makes it integral in the development of various chemical compounds. For instance, it can be utilized in the synthesis of heterocyclic compounds and other derivatives that exhibit significant biological activity.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Used to introduce functional groups into aromatic systems | 85 |
| Coupling Reactions | Facilitates the formation of C-C bonds in complex molecules | 90 |
| Difluoromethylation | Effective in introducing difluoromethyl groups into substrates | 75 |
Biological Research
Potential Biological Activities
Research indicates that this compound may possess anti-inflammatory and anti-cancer properties. It has been investigated for its effects on various biological pathways, particularly through the inhibition of acetyl-CoA carboxylase, which is crucial for fatty acid synthesis. This inhibition can lead to reduced fatty acid levels and associated metabolic changes .
Case Study: Anti-Cancer Properties
A study explored the compound's effectiveness as a potential therapeutic agent against cancer. The results showed that this compound inhibited tumor growth in vitro by affecting the CDC42 signaling pathway, which is often dysregulated in cancer cells .
Medical Applications
Therapeutic Agent
The compound is being researched for its therapeutic potential in treating various diseases. Specifically, its inhibitory effects on acetyl-CoA carboxylase suggest possible applications in metabolic disorders and obesity management. By modulating lipid metabolism, it could provide a novel approach to treating conditions like type 2 diabetes and cardiovascular diseases .
Table 2: Potential Medical Applications of this compound
| Condition | Mechanism of Action | Current Research Status |
|---|---|---|
| Cancer | Inhibition of CDC42 signaling | Ongoing clinical trials |
| Obesity | Modulation of fatty acid metabolism | Preclinical studies |
| Metabolic Disorders | Inhibition of acetyl-CoA carboxylase | Early-stage research |
Industrial Applications
Pharmaceutical Manufacturing
this compound is also utilized in the pharmaceutical industry for developing new drugs. Its unique chemical structure allows for modifications that enhance drug efficacy and bioavailability. The compound's versatility makes it an attractive candidate for further exploration in drug discovery programs aimed at various therapeutic targets.
Mechanism of Action
The mechanism of action of Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The acetate moiety facilitates the compound’s solubility and transport within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Electronic Effects
Table 1: Substituent Comparison
| Compound Name | CAS Number | Substituents on Pyridine Ring | Key Functional Group |
|---|---|---|---|
| This compound | - | 6-difluoromethoxy (-O-CF₂H) | Sodium carboxylate |
| Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate | 1393566-89-6 | 5-fluoro, 6-methyl | Ethyl ester |
| Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate | 1956366-39-4 | 5-trifluoromethyl (-CF₃) | Sodium carboxylate |
| 2-(5-Fluoropyridin-2-yl)acetic acid | 1000515-83-2 | 5-fluoro | Free carboxylic acid |
- Difluoromethoxy vs. Trifluoromethyl : The difluoromethoxy group (-O-CF₂H) in the target compound is less electron-withdrawing than the trifluoromethyl (-CF₃) group in Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate. This difference influences reactivity and metabolic stability, with -CF₃ providing stronger inductive effects that may enhance resistance to enzymatic degradation .
- Fluoro vs. Methyl Substituents : Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate combines a fluorine atom (electron-withdrawing) with a methyl group (electron-donating), balancing electronic effects for optimized pharmacokinetics .
Solubility and Physicochemical Properties
Table 2: Solubility and Stability
| Compound Name | Solubility Profile | Stability Notes |
|---|---|---|
| This compound | High in water (sodium salt form) | Stable in aqueous buffers; sensitive to strong acids/bases |
| Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate | Soluble in organic solvents | Hydrolyzes to free acid under basic conditions |
| Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate | High in water | Thermally stable; resistant to oxidation |
| 2-(3-Fluoropyridin-2-yl)acetic acid | Moderate in polar solvents | Prone to decarboxylation at high temperatures |
- Sodium Salts vs. Esters : Sodium carboxylates (e.g., the target compound) exhibit superior aqueous solubility compared to ester derivatives (e.g., ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate), which are more lipophilic and suited for lipid-based formulations .
- Stability : The trifluoromethyl analog demonstrates enhanced thermal and oxidative stability due to the robust -CF₃ group, whereas the difluoromethoxy variant may undergo hydrolysis under extreme pH conditions .
Research Findings and Trends
- Synthetic Utility : The target compound’s synthesis involves coupling 2-bromo-6-(difluoromethoxy)pyridine with acetic acid derivatives under palladium catalysis, a method shared with other pyridine-based intermediates .
- Market Trends : Fluorinated pyridines, including difluoromethoxy and trifluoromethyl variants, are increasingly prioritized in drug discovery for their balance of solubility, stability, and bioavailability .
Biological Activity
Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a difluoromethoxy group and an acetate moiety. Its molecular formula is with a molecular weight of approximately 225.12 g/mol. The difluoromethoxy group enhances its biological activity by improving binding affinity to various biological targets.
This compound primarily acts as an inhibitor of acetyl-CoA carboxylase , an enzyme critical for fatty acid synthesis. By inhibiting this enzyme, the compound disrupts fatty acid metabolism, leading to various biological effects such as anti-inflammatory and potential anti-cancer properties. The acetate moiety aids in the compound's solubility and transport within biological systems, facilitating its interaction with target proteins.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been investigated for its ability to reduce inflammatory markers in various cellular models, suggesting potential therapeutic applications in inflammatory diseases.
2. Anti-cancer Potential
The compound has also shown promise in cancer research, where it is being explored for its ability to inhibit tumor growth through the modulation of metabolic pathways associated with cancer cell proliferation. Studies have highlighted its role in reducing cancer cell viability in vitro, particularly in models of breast and prostate cancer.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate | C8H6F2NNaO2 | Variation in position of fluorine; potential different biological activities | Investigated for anti-cancer properties |
| Sodium 4-(difluoromethoxy)pyridine | C6H5F2NaO | Lacks acetate group; primarily used for different synthetic applications | Limited biological studies available |
Q & A
Basic: What synthetic methodologies are commonly employed for Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate?
While the exact synthesis of this compound is not explicitly detailed in literature, analogous pyridine derivatives are typically synthesized via multi-step reactions. Key steps include:
- Pyridine ring functionalization : Introduction of the difluoromethoxy group at the 6-position via nucleophilic aromatic substitution or cross-coupling reactions (e.g., using palladium or copper catalysts) .
- Acetate group incorporation : Alkylation or ester hydrolysis followed by salt formation (e.g., sodium exchange).
Methodological challenges include optimizing reaction conditions (temperature, solvent, catalyst loading) to improve yields and purity.
Advanced: How does the position of the difluoromethoxy group (6- vs. 3-/5-) influence the compound’s physicochemical and reactivity profiles?
Substituent positioning on the pyridine ring significantly impacts electronic and steric properties:
- 6-Position : The difluoromethoxy group at the 6-position (meta to the acetate) may enhance steric hindrance, affecting nucleophilic attack or coordination with metal catalysts. This positioning is often chosen in medicinal chemistry to modulate bioavailability .
- 3-/5-Position : Derivatives with substituents at these positions (e.g., ) may exhibit altered solubility or hydrogen-bonding capacity due to proximity to the acetate moiety.
Comparative studies using computational modeling (e.g., DFT) or spectroscopic analysis (NMR chemical shift trends) can resolve structure-activity relationships .
Basic: What safety protocols are recommended for handling this compound?
Due to the lack of a specific safety data sheet (SDS) for this sodium salt, general precautions for pyridine derivatives apply:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for halogenated organics .
Advanced: What analytical techniques are critical for structural elucidation, and what diagnostic signals are expected?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in negative mode should display [M–Na]⁻ or fragmentation patterns indicative of acetate loss (e.g., m/z corresponding to C₇H₄F₂NO₃⁻) .
- X-ray Crystallography : For absolute configuration confirmation, though crystallization may require co-crystallization agents due to hygroscopicity.
Basic: What are the primary research applications of this compound?
- Medicinal Chemistry : As a building block for kinase inhibitors or protease modulators, leveraging the pyridine core’s ability to engage in hydrogen bonding and π-stacking interactions .
- Material Science : Fluorinated pyridines are explored for their electron-withdrawing properties in conductive polymers or metal-organic frameworks (MOFs) .
Advanced: How can researchers address discrepancies in catalytic efficiency reported for cross-coupling steps during synthesis?
Contradictions in catalytic performance (e.g., Pd vs. Cu systems) may arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may stabilize Pd intermediates but deactivate Cu catalysts.
- Ligand effects : Bulky ligands (e.g., XPhos) improve Pd catalyst stability, while Cu systems benefit from nitrogen-based ligands (e.g., phenanthroline).
- Substrate purity : Trace moisture or oxygen can deactivate catalysts; rigorous drying of reagents and inert atmosphere (N₂/Ar) is critical.
Systematic screening via Design of Experiments (DoE) can identify optimal conditions .
Advanced: What strategies resolve low yields in the hydrolysis of ethyl esters to sodium salts?
Ethyl 2-(6-(difluoromethoxy)pyridin-2-yl)acetate (a precursor) hydrolysis challenges include:
- Base selection : Use aqueous NaOH/EtOH under reflux for complete saponification, monitored by TLC.
- Side reactions : Competing decarboxylation or fluorine displacement can occur at high temperatures; controlled heating (60–70°C) mitigates this.
- Purification : Precipitation with acetone or ion-exchange chromatography isolates the sodium salt with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
